molecular formula C26H28INO4S2 B11670527 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670527
M. Wt: 609.5 g/mol
InChI Key: JVGMEYJHUDDSQO-JWGURIENSA-N
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Description

The compound (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an appropriate benzaldehyde derivative.

    Functional Group Modifications: The tert-butylphenoxy, ethoxy, iodo, and methoxy groups are introduced through various substitution reactions, often requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone core can yield sulfoxides or sulfones, while reduction of the benzylidene group can yield a benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further modifications and derivatizations.

Biology

In biological research, the thiazolidinone core is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This makes the compound a candidate for drug development and biological studies.

Medicine

The compound’s potential biological activities also make it of interest in medicinal chemistry. It could be investigated for its therapeutic potential in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism by which (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone core can interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds have a similar core structure and are known for their antidiabetic properties.

    Benzylidene Thiazolidinones: These compounds share the benzylidene group and have been studied for various biological activities.

Uniqueness

The uniqueness of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the tert-butylphenoxy, ethoxy, iodo, and methoxy groups distinguishes it from other similar compounds and may contribute to its unique biological and chemical properties.

Properties

Molecular Formula

C26H28INO4S2

Molecular Weight

609.5 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28INO4S2/c1-6-11-28-24(29)22(34-25(28)33)16-17-14-20(27)23(21(15-17)30-5)32-13-12-31-19-9-7-18(8-10-19)26(2,3)4/h6-10,14-16H,1,11-13H2,2-5H3/b22-16-

InChI Key

JVGMEYJHUDDSQO-JWGURIENSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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